3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride
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Overview
Description
3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride is a chemical compound that belongs to the sydnone family Sydnones are mesoionic heterocyclic compounds known for their unique electronic structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride typically involves the reaction of p-chlorophenylpiperazine with sydnone imine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)-4-(p-chlorophenyl)sydnone
- 3-(3-Pyridyl)-4-(p-tolyl)sydnone
- 3-(3-Pyridyl)-4-(p-nitrophenyl)sydnone
Uniqueness
3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride is unique due to its specific chemical structure, which imparts distinct electronic properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
24796-51-8 |
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Molecular Formula |
C12H16Cl3N5O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C12H15ClN5O.2ClH/c13-10-1-3-11(4-2-10)16-5-7-17(8-6-16)18-12(14)9-19-15-18;;/h1-4,9H,5-8,14H2;2*1H/q+1;;/p-1 |
InChI Key |
PNPMIPPPOHUUSN-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)[N+]3=NOC=C3N.Cl.[Cl-] |
Origin of Product |
United States |
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